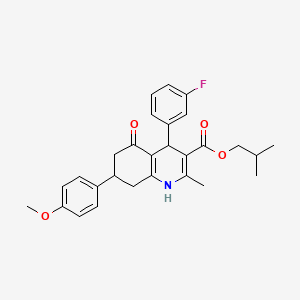![molecular formula C18H15ClF3N3O3 B5029328 (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5029328.png)
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual aromatic components. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms onto the aromatic rings.
Nitration: Introduction of the nitro group onto the aromatic ring.
Piperazine Coupling: Formation of the piperazine ring and its subsequent attachment to the aromatic components.
Methanone Formation: Introduction of the methanone group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone: can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The methanone group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen substitution.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can be used for nitro group reduction.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for methanone oxidation.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems, including potential antimicrobial or anticancer activities.
Mécanisme D'action
The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with protein kinases or other signaling molecules, modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone: is unique due to its specific combination of halogenated aromatic rings and a piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c1-10-8-13(21)17(22)15(16(10)19)18(26)24-6-4-23(5-7-24)14-3-2-11(25(27)28)9-12(14)20/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLZSNKXBTVXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![3,15-Diazaoctacyclo[16.10.1.15,9.02,16.03,14.019,24.025,29.013,30]triaconta-1(28),2(16),5,7,9(30),10,12,14,17,19,21,23,25(29),26-tetradecaen-4-one](/img/structure/B5029277.png)

![N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5029298.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS,6aR)-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)

